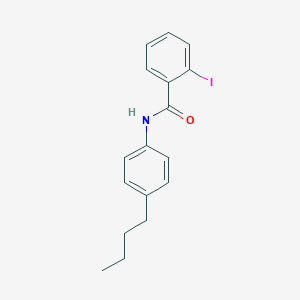

N-(4-butylphenyl)-2-iodobenzamide

Description

N-(4-Butylphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodophenyl core linked to a 4-butylphenyl substituent via an amide bond.

Properties

Molecular Formula |

C17H18INO |

|---|---|

Molecular Weight |

379.23 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C17H18INO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20) |

InChI Key |

QHSCDHGYYSDKNB-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Iodobenzamide derivatives exhibit diverse biological activities depending on substituents. Key analogs include:

Key Findings :

- BZA2 demonstrates superior melanoma specificity due to its diethylaminoethyl group, which enhances interaction with melanin or sigma receptors .

- N-(4-Hydroxyphenyl)-2-iodobenzamide shows reduced tumor uptake compared to alkyl-substituted analogs, emphasizing the role of lipophilicity in biodistribution .

- Sigma receptor-targeted analogs (e.g., benzylpiperidinyl derivatives) highlight the importance of substituent bulk and charge in receptor binding .

Physicochemical Properties

- Lipophilicity : The butyl group in N-(4-butylphenyl)-2-iodobenzamide increases logP compared to ethyl (logP ~4.09 vs. ~3.5 estimated) and hydroxyphenyl (logP ~2.5) analogs, favoring passive diffusion across cell membranes .

- Melting Points : Alkyl-substituted iodobenzamides (e.g., butyl, ethyl) typically exhibit higher melting points (190–205°C) than polar derivatives (e.g., hydroxyphenyl: ~160°C), reflecting stronger intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.